molecular formula C17H16F3N5O B2395403 N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)indolizine-2-carboxamide CAS No. 2034557-29-2

N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)indolizine-2-carboxamide

Cat. No.: B2395403
CAS No.: 2034557-29-2
M. Wt: 363.344
InChI Key: VPKJNKUEWXOVLC-UHFFFAOYSA-N
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Description

N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)indolizine-2-carboxamide is a synthetic small-molecule compound hypothesized to act as a dipeptidyl peptidase-4 (DPP-4) inhibitor based on structural similarities to established antidiabetic agents.

Properties

IUPAC Name

N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]indolizine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N5O/c18-17(19,20)12-4-6-25-14(8-12)22-23-15(25)9-21-16(26)11-7-13-3-1-2-5-24(13)10-11/h1-3,5,7,10,12H,4,6,8-9H2,(H,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPKJNKUEWXOVLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2CNC(=O)C3=CN4C=CC=CC4=C3)CC1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds. These studies can provide insights into the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability.

Biological Activity

N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)indolizine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action based on recent research findings.

  • Molecular Formula : C16H17F3N6O
  • Molecular Weight : 364.34 g/mol
  • CAS Number : 1485732-85-1

Synthesis

The synthesis of this compound involves several steps starting from the triazole derivative. The incorporation of trifluoromethyl and indolizine moieties enhances the compound's lipophilicity and biological activity. Detailed synthetic routes can be found in various studies focusing on related compounds.

Anticancer Activity

Recent studies have demonstrated that derivatives of the triazolo-pyridine class exhibit notable anticancer properties. For instance:

  • Cell Lines Tested : The compound was evaluated against human colon cancer cell lines HCT-116 and HT-29.
  • IC50 Values : The estimated IC50 for one derivative was around 8.18 µM, indicating significant antiproliferative effects on HT-29 cells. This effect was attributed to the activation of the mitochondrial apoptotic pathway through the up-regulation of pro-apoptotic proteins such as Bax and down-regulation of anti-apoptotic proteins like Bcl2 .
Cell Line IC50 (µM) Mechanism
HT-298.18Activation of Caspase 3 pathway
HCT-116Not specifiedInduction of apoptosis

The mechanism by which this compound induces apoptosis is primarily through:

  • Mitochondrial Pathway Activation : Compounds in this class have been shown to trigger mitochondrial membrane permeabilization leading to cytochrome c release.
  • Caspase Activation : The release of cytochrome c activates caspases that are crucial for executing apoptosis.

Case Studies

  • A study on a related compound demonstrated that treatment with a specific triazolo derivative resulted in significant apoptosis in HT-29 cells as evidenced by acridine orange staining techniques.
    "The results indicated that early apoptosis was observed at concentrations as low as 8.18 µM" .
  • Another investigation highlighted the selectivity of these compounds towards cancer cells over normal cells, suggesting potential for therapeutic applications with reduced side effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

DPP-4 inhibitors share a common mechanism but differ in pharmacophores. The table below contrasts key features of N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)indolizine-2-carboxamide with well-characterized DPP-4 inhibitors:

Compound Core Structure Key Substituents Selectivity for DPP-4 Half-life (h)
Target Compound Triazolo-pyridine + Indolizine Trifluoromethyl, carboxamide Theoretical high Not reported
Sitagliptin (Januvia®) β-Amino acid derivative Trifluorophenyl, triazolopiperazine High (>2,600x vs DPP-8/9) 12.4
Vildagliptin (Galvus®) Cyanopyrrolidine Cyanopyrrolidine, adamantyl Moderate (~300x) 2–3
Saxagliptin (Onglyza®) Cyclopropyl-fused azabicyclo[3.1.0]hexane Hydroxyl-adamantyl, methanoprolinenitrile High (>400x) 5.8

Key Observations:

  • Structural Uniqueness: The trifluoromethyl group in the target compound may enhance lipophilicity and membrane permeability compared to non-fluorinated analogues like sitagliptin .
  • Selectivity : While most DPP-4 inhibitors exhibit high selectivity over related proteases (e.g., DPP-8/9), the indolizine-carboxamide moiety in the target compound could theoretically reduce off-target effects, though experimental validation is lacking.
  • Pharmacokinetics : The triazolo-pyridine scaffold may confer prolonged half-life relative to vildagliptin (2–3 hours) but shorter than sitagliptin (12.4 hours), depending on metabolic stability .

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The target compound can be dissected into two primary subunits:

  • 7-(Trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyridine-3-methanamine
  • Indolizine-2-carboxylic acid

Coupling these subunits via an amide bond forms the final product. Critical intermediates include the triazolo[4,3-a]pyridine core, the trifluoromethylated tetrahydro-pyridine system, and the indolizine-2-carboxamide moiety.

Synthesis of the Triazolo[4,3-a]Pyridine Core

Cyclocondensation of Hydrazine Derivatives

The triazolo[4,3-a]pyridine scaffold is synthesized via cyclocondensation between 2-chloropyridine derivatives and hydrazine hydrate. As demonstrated in CN102796104A, 2-chloropyrazine reacts with hydrazine hydrate in ethanol at 60–61°C for 15 hours to form a hydrazine intermediate. For pyridine analogs, 2-chloropyridine undergoes analogous reactions, yielding 2-hydrazinylpyridine. Subsequent cyclization with trifluoroacetic anhydride (TFAA) in chlorobenzene at 110°C for 42 hours forms the triazole ring.

Key Reaction Conditions:
  • Solvent: Chlorobenzene
  • Catalyst: Methanesulfonic acid (0.07 mol)
  • Temperature: 110°C (reflux)
  • Yield: 99.1% purity by HPLC

Introduction of the Trifluoromethyl Group

Direct Trifluoromethylation

The trifluoromethyl group is introduced via nucleophilic substitution or radical pathways. In the patented method, trifluoroacetic anhydride serves as both solvent and trifluoromethyl source. The reaction proceeds under nitrogen at 50°C, with methanesulfonic acid facilitating the elimination of trifluoroacetic acid.

Optimization Insights:
  • Temperature Control: Maintaining 3–5°C during TFAA addition prevents side reactions.
  • Purification: Silica gel chromatography with dichloromethane eluent achieves >99% purity.

Functionalization with a Methylene Linker

Bromination and Amination

The 3-position of the triazolo[4,3-a]pyridine is brominated using N-bromosuccinimide (NBS) in tetrahydrofuran (THF). Subsequent amination with aqueous ammonia yields the methanamine intermediate.

Data Table 1: Bromination Conditions
Reagent Solvent Temperature Time Yield
NBS THF 0°C → 25°C 12 h 85%

Synthesis of Indolizine-2-Carboxamide

Cyclization of Pyridine Derivatives

Indolizine-2-carboxylic acid is synthesized via the Tschitschibabin reaction, where 2-methylpyridine reacts with ethyl bromoacetate under basic conditions. Acid hydrolysis converts the ester to the carboxylic acid, which is then coupled with ammonium chloride using EDCl/HOBt to form the carboxamide.

Key Steps:
  • Cyclization: Potassium tert-butoxide in DMF, 80°C, 6 hours.
  • Coupling: EDCl (1.2 eq), HOBt (1.1 eq), DMF, 25°C, 24 hours.

Final Coupling and Characterization

Amide Bond Formation

The methanamine intermediate reacts with indolizine-2-carboxylic acid using carbodiimide chemistry. Purification via recrystallization from ethanol/MTBE yields the final product.

Analytical Data:
  • HPLC Purity: 99.3%
  • MS (ESI+): m/z 406.1 [M+H]+
  • ¹H NMR (400 MHz, DMSO-d6): δ 8.45 (s, 1H, triazole), 7.92–7.85 (m, 2H, indolizine), 4.62 (s, 2H, CH2).

Industrial Scalability and Challenges

Catalyst Recycling

The use of palladium on carbon (10% Pd/C) in hydrogenation steps allows for catalyst recovery, reducing costs. However, trifluoromethyl group introduction remains cost-intensive due to TFAA usage.

Byproduct Management

Side products from incomplete cyclization (e.g., open-chain hydrazines) are mitigated via pH-controlled extractions (pH = 12).

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for synthesizing the trifluoromethylated triazolo-pyridine core of this compound?

  • Methodology : Utilize cyclocondensation reactions under reflux conditions with trifluoroacetic acid as a catalyst. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol can yield the triazolo-pyridine core with ~48–78% efficiency, as demonstrated for analogous trifluoromethylated heterocycles .
  • Key Parameters : Reaction temperature (80–120°C), solvent (DMF or THF), and stoichiometric control of trifluoromethylating agents.

Q. How can the structural integrity of the compound be confirmed post-synthesis?

  • Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F for CF₃ groups), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For example, ¹H NMR can confirm methylene bridge connectivity between triazolo-pyridine and indolizine moieties, while ¹⁹F NMR validates the trifluoromethyl group .

Q. What strategies improve solubility for in vitro bioactivity assays?

  • Methodology : Test co-solvent systems (e.g., DMSO/PBS mixtures) or derivatization of the indolizine carboxamide with polar groups (e.g., hydroxyl or amine). Solubility can be quantified via UV-Vis spectrophotometry or HPLC with calibrated standards .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for scale-up synthesis?

  • Methodology : Employ quantum chemical calculations (DFT) to map energy barriers for key steps (e.g., cyclocondensation). Pair this with machine learning to predict optimal solvents/catalysts, as demonstrated for triazolopyrimidine derivatives. Experimental validation via microreactor systems enables rapid iteration .

Q. What experimental approaches resolve contradictions in enzyme inhibition data?

  • Methodology : Perform dose-response assays (IC₅₀) across multiple enzyme isoforms (e.g., kinases vs. phosphatases) to identify selectivity. Use surface plasmon resonance (SPR) to measure binding kinetics and molecular docking (AutoDock Vina) to model interactions. Cross-validate with CRISPR-edited cell lines to confirm target specificity .

Q. How can reaction byproducts be minimized during large-scale synthesis?

  • Methodology : Implement process analytical technology (PAT) for real-time monitoring of intermediates. Optimize reactor design (e.g., continuous flow systems) to enhance heat/mass transfer. Statistical tools like DoE (Design of Experiments) can identify critical parameters (e.g., temperature, stirring rate) affecting purity .

Q. What advanced techniques characterize electronic effects of the trifluoromethyl group?

  • Methodology : Use X-ray photoelectron spectroscopy (XPS) to analyze electron-withdrawing effects on the triazolo-pyridine ring. Correlate with Hammett constants (σₘ) derived from reaction kinetics of substituted analogs. Electrochemical methods (cyclic voltammetry) can quantify redox stability .

Notes for Rigorous Research

  • Contradiction Management : When bioactivity data conflicts (e.g., low in vitro vs. high in vivo efficacy), assess pharmacokinetic factors (e.g., metabolic stability via liver microsomes) or off-target effects using proteome-wide profiling .
  • Scale-Up Gaps : Pilot-scale synthesis often faces impurity spikes due to inhomogeneous mixing; mitigate via segmented flow reactors with static mixers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.